PF 06260933 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

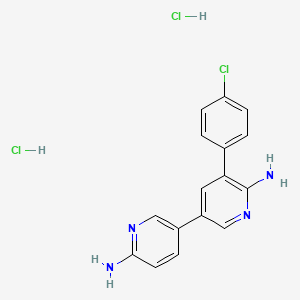

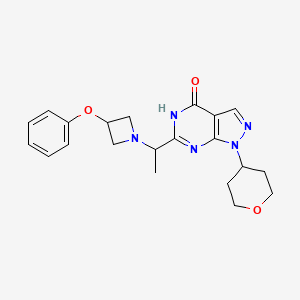

PF 06260933 dihydrochloride is a MAP4K4 (HGK) inhibitor . It is also known by the synonym 5-(4-Chloro-phenyl)-[3,3′]bipyridinyl-6,6′-diamine dihydrochloride . It is a white to beige powder .

Molecular Structure Analysis

The empirical formula of this compound is C16H13ClN4 · 2HCl . The molecular weight is 369.68 . The SMILES string is NC1=C(C2=CC=C(Cl)C=C2)C=C(C3=CN=C(N)C=C3)C=N1. [H]Cl .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in water up to 20 mg/mL . It should be stored at room temperature .Applications De Recherche Scientifique

Paeoniflorin (PF) and Its Neuroprotective Effects

A study by Cao et al. (2010) explored the neuroprotective effects of paeoniflorin (PF), a bioactive component from Radix Paeoniae alba, on MPP(+)- or acid-induced injury in cultured PC12 cells. The study found that PF modulates autophagy in models of neuron injury and may have a relationship with ASICs and ALP.

Electron and Hole Properties in Polyfluorene

Research by Takeda et al. (2006) investigated the nature and energies of electrons and holes in polyfluorene. This study may provide insights into the electronic properties of similar compounds.

Human Pharmacokinetic Studies of Novel Compounds

A paper by Harrison et al. (2012) discussed human pharmacokinetic uncertainty in novel compounds, including PF-184298. This study might offer some perspective on how new drugs like PF 06260933 dihydrochloride are evaluated for human use.

Pharmacokinetics of PF-06282999

Research by Dong et al. (2016) examined the pharmacokinetics and disposition of the thiouracil derivative PF-06282999, which might offer parallels to this compound in terms of pharmacokinetic properties.

Profenofos Degradation by Microbial Consortium

A study by Siripattanakul-Ratpukdi et al. (2014) on the degradation of profenofos (PF), an organophosphorus pesticide, by bacterial cultures may provide insights into the environmental interactions of chemicals with the PF abbreviation.

Mécanisme D'action

Target of Action

PF 06260933 dihydrochloride is a highly selective small-molecule inhibitor that primarily targets MAP4K4 (HGK) . It also inhibits MINK and TNIK . These targets play a crucial role in various cellular processes, including inflammation and insulin signaling.

Mode of Action

This compound interacts with its targets by binding to the kinase domain, thereby inhibiting their activity . The IC50 values for MAP4K4, MINK, and TNIK are 3.7 nM, 8 nM, and 13 nM, respectively .

Pharmacokinetics

It is noted that the compound is orally active , suggesting that it has suitable absorption and stability properties for oral administration.

Result of Action

The inhibition of MAP4K4, MINK, and TNIK by this compound leads to improved fasting hyperglycemia in mice . This suggests that the compound may have potential therapeutic effects in the treatment of diabetes.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It also inhibits MINK and TNIK with IC50 values of 8 and 13 nM, respectively .

Cellular Effects

PF 06260933 dihydrochloride has been shown to improve fasting hyperglycemia in mice . This suggests that it may influence cell function by impacting cell signaling pathways and cellular metabolism related to glucose regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the MAP4K4 enzyme, leading to its inhibition . This can result in changes in gene expression and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Propriétés

IUPAC Name |

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQXEOPUAQLBQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)